methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate
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Overview
Description
METHYL 2-BENZYL-7-{[2-(2,3-DIHYDRO-1H-INDEN-1-YL)ACETYL]AMINO}-1,3-BENZOXAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a dihydroindenyl moiety, and a benzoxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-BENZYL-7-{[2-(2,3-DIHYDRO-1H-INDEN-1-YL)ACETYL]AMINO}-1,3-BENZOXAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Attachment of the Dihydroindenyl Moiety: This step involves the acylation of the benzoxazole derivative with 2-(2,3-dihydro-1H-inden-1-yl)acetyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-BENZYL-7-{[2-(2,3-DIHYDRO-1H-INDEN-1-YL)ACETYL]AMINO}-1,3-BENZOXAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ketones or esters to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or benzoxazole rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Solvents: Common solvents include dichloromethane, ethanol, and methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, METHYL 2-BENZYL-7-{[2-(2,3-DIHYDRO-1H-INDEN-1-YL)ACETYL]AMINO}-1,3-BENZOXAZOLE-5-CARBOXYLATE is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other advanced technologies.
Mechanism of Action
The mechanism of action of METHYL 2-BENZYL-7-{[2-(2,3-DIHYDRO-1H-INDEN-1-YL)ACETYL]AMINO}-1,3-BENZOXAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-BENZYL-7-{[2-(2,3-DIHYDRO-1H-INDEN-1-YL)ACETYL]AMINO}-1,3-BENZOXAZOLE-5-CARBOXYLATE: can be compared with other benzoxazole derivatives, such as:
Uniqueness
The uniqueness of METHYL 2-BENZYL-7-{[2-(2,3-DIHYDRO-1H-INDEN-1-YL)ACETYL]AMINO}-1,3-BENZOXAZOLE-5-CARBOXYLATE lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the dihydroindenyl moiety and the benzoxazole ring allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H24N2O4 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl 2-benzyl-7-[[2-(2,3-dihydro-1H-inden-1-yl)acetyl]amino]-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C27H24N2O4/c1-32-27(31)20-14-22(28-24(30)16-19-12-11-18-9-5-6-10-21(18)19)26-23(15-20)29-25(33-26)13-17-7-3-2-4-8-17/h2-10,14-15,19H,11-13,16H2,1H3,(H,28,30) |
InChI Key |
LVMHSBGMGWVISV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)NC(=O)CC3CCC4=CC=CC=C34)OC(=N2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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